molecular formula C15H15NO3 B497011 4-Methoxyphenyl methyl(phenyl)carbamate CAS No. 539805-76-0

4-Methoxyphenyl methyl(phenyl)carbamate

Cat. No.: B497011
CAS No.: 539805-76-0
M. Wt: 257.28g/mol
InChI Key: OEUGEIPNGTVBNH-UHFFFAOYSA-N
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Description

“4-Methoxyphenyl methyl(phenyl)carbamate” is a chemical compound with the molecular formula C16H17NO3 . It has an average mass of 271.311 Da and a monoisotopic mass of 271.120850 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has several properties including a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .


Physical and Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 78.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 233.2±3.0 cm3 .

Properties

IUPAC Name

(4-methoxyphenyl) N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-16(12-6-4-3-5-7-12)15(17)19-14-10-8-13(18-2)9-11-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGEIPNGTVBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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